

BP Fluor 488 Tetrazine: A Technical Guide to its Spectral Properties

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Compound of Interest		
Compound Name:	BP Fluor 488 Tetrazine	
Cat. No.:	B15557463	Get Quote

For researchers, scientists, and professionals in drug development, a precise understanding of the spectral properties of fluorescent probes is paramount for accurate and reproducible experimental results. This guide provides an in-depth overview of the core spectral characteristics of **BP Fluor 488 Tetrazine**, a bright, green-fluorescent dye increasingly utilized in bioconjugation and cellular imaging.

BP Fluor 488 Tetrazine is recognized for its high fluorescence quantum yield and photostability.[1] It is spectrally similar to fluorescein (FITC) but offers enhanced brightness and is less sensitive to pH changes between pH 4 and 10.[1][2] This fluorophore is particularly valuable for its role in bioorthogonal chemistry, specifically the inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction with trans-cyclooctene (TCO)-tagged biomolecules. This reaction is exceptionally fast and occurs without the need for a copper catalyst, making it ideal for live-cell imaging and in vivo applications.[3]

Core Spectral and Photophysical Properties

The key spectral and photophysical parameters of **BP Fluor 488 Tetrazine** are summarized in the table below. It is important to note that while vendors provide these values, they can be influenced by the specific solvent and experimental conditions. The data presented here is a synthesis of available information.

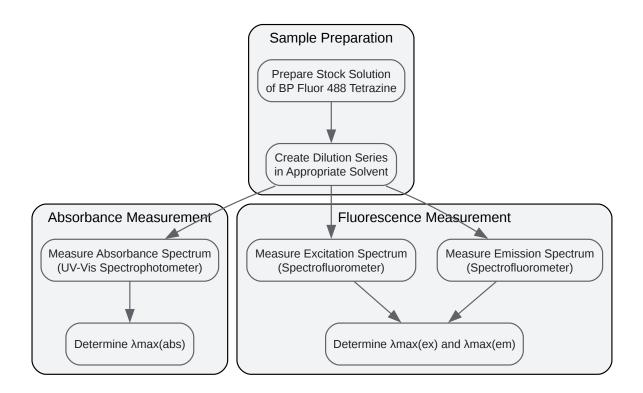


Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	~493 - 499 nm	[3][4][5][6]
Emission Maximum (λem)	~517 - 520 nm	[3][4][5][6]
Molar Extinction Coefficient (ϵ)	~83,000 M ⁻¹ cm ⁻¹ at λex	[3][4]
Fluorescence Quantum Yield (Φ)	~0.91 - 0.92 (for equivalent dyes)	
Recommended Laser Line	488 nm	[2][6]
Solubility	Water, DMSO, DMF, MeOH	[3][4]

Experimental Workflows for Spectral Characterization

The determination of the spectral properties of a fluorophore like **BP Fluor 488 Tetrazine** follows a standardized set of experimental procedures. The logical flow of these experiments is depicted in the diagrams below.

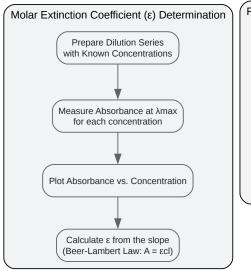


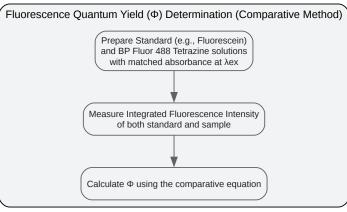


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Figure 1. Workflow for determining excitation and emission maxima.







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Figure 2. Workflow for determining Molar Extinction Coefficient and Quantum Yield.

Detailed Experimental Protocols

The following sections outline the standard methodologies for characterizing the spectral properties of **BP Fluor 488 Tetrazine**.

Determination of Excitation and Emission Maxima

This procedure identifies the optimal wavelengths for excitation and detection of the fluorophore's emission.

Methodology:

• Sample Preparation: A dilute solution of **BP Fluor 488 Tetrazine** is prepared in a suitable solvent (e.g., phosphate-buffered saline (PBS) or ethanol). The concentration should be



adjusted to yield an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

- Excitation Spectrum Measurement:
 - The emission wavelength is fixed at an estimated maximum (e.g., 520 nm).
 - The sample is excited across a range of wavelengths (e.g., 400 nm to 510 nm).
 - The fluorescence intensity is recorded as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).
- Emission Spectrum Measurement:
 - The excitation wavelength is set to the determined λex (e.g., 493 nm).
 - The emitted fluorescence is scanned across a range of wavelengths (e.g., 500 nm to 600 nm).
 - The fluorescence intensity is recorded as a function of the emission wavelength. The peak
 of this spectrum corresponds to the emission maximum (λem).

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. Its determination relies on the Beer-Lambert law.

Methodology:

- Stock Solution Preparation: A concentrated stock solution of BP Fluor 488 Tetrazine is
 prepared by accurately weighing the compound and dissolving it in a precise volume of
 solvent.
- Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution.
- Absorbance Measurement: The absorbance of each dilution is measured at the excitation maximum (λex) using a UV-Vis spectrophotometer.



Data Analysis:

- A plot of absorbance versus concentration is generated.
- A linear regression is performed on the data points.
- According to the Beer-Lambert Law (A = εcl, where A is absorbance, c is concentration, and I is the path length of the cuvette, typically 1 cm), the slope of the line is equal to the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Ф)

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is commonly employed.

Methodology:

- Standard Selection: A fluorescent standard with a known quantum yield and spectral properties similar to BP Fluor 488 Tetrazine is chosen. Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common choice for this spectral range.
- Solution Preparation:
 - A series of dilute solutions of both the standard and BP Fluor 488 Tetrazine are prepared.
 - The concentrations are adjusted so that the absorbance of both the standard and the sample are identical at the same excitation wavelength, and the absorbance values should be kept below 0.1 to avoid inner filter effects.
- Fluorescence Measurement:
 - The fluorescence emission spectra of both the standard and the sample solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
 - The integrated fluorescence intensity (the area under the emission curve) is calculated for both the standard and the sample.



• Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:

$$\Phi x = \Phi st * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)$$

Where:

- Ф is the quantum yield.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.
- The subscripts x and st refer to the sample and the standard, respectively.

By following these detailed protocols, researchers can accurately characterize the spectral properties of **BP Fluor 488 Tetrazine**, ensuring its effective application in labeling and imaging experiments.

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